molecular formula C18H16BrNOS B12640226 2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide CAS No. 920537-60-6

2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide

Cat. No.: B12640226
CAS No.: 920537-60-6
M. Wt: 374.3 g/mol
InChI Key: FDPVKGZHRKOMFX-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound features a benzothiophene core, a structural motif prevalent in medicinal chemistry, particularly in the development of molecules that target various signaling pathways . The incorporation of a bromo substituent on the benzamide ring is a common strategy in drug discovery, as it can be utilized in further synthetic modifications, such as metal-catalyzed cross-coupling reactions, to create a diverse array of analogs for structure-activity relationship (SAR) studies . Benzamide compounds with similar architectures have been investigated as potential inhibitors of key biological targets. For instance, research into related sulfonamide-benzothiophene hybrids has shown activity in biochemical assays . Furthermore, structurally related benzamides have been synthesized and evaluated for their ability to inhibit the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor, a target of interest in oncology research . The specific physicochemical and biological properties of this compound are currently under investigation. Researchers exploring kinase inhibition, signal transduction, and novel therapeutic agents may find this chemical a valuable building block or probe. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

920537-60-6

Molecular Formula

C18H16BrNOS

Molecular Weight

374.3 g/mol

IUPAC Name

2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide

InChI

InChI=1S/C18H16BrNOS/c1-12-13-6-3-5-9-17(13)22-16(12)10-11-20-18(21)14-7-2-4-8-15(14)19/h2-9H,10-11H2,1H3,(H,20,21)

InChI Key

FDPVKGZHRKOMFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)CCNC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthesis of Benzothiophene Core

The benzothiophene moiety is a key structural component of the compound and is synthesized using annulation-based methods. These methods typically involve cyclocondensation reactions under basic conditions. For example:

  • Cyclocondensation Reaction : Methyl thioglycolate is reacted with 2-nitrobenzonitriles under basic conditions (e.g., sodium methoxide or triethylamine) to form the benzothiophene core. Conductive heating at 100 °C for 2 hours in DMSO yields the product with high efficiency (95%). Alternatively, microwave irradiation at 130 °C for 11 minutes achieves similar yields (94%).

  • Deaminative Bromination : The amino group in the benzothiophene intermediate is replaced with bromine using tert-butyl nitrite and copper(II) bromide in acetonitrile at room temperature, yielding bromobenzothiophene.

Bromination of Benzamide

The bromination step involves introducing a bromine atom to the benzamide structure. This process typically employs reagents such as bromine in acetic acid, along with sodium acetate as a catalyst. Reaction conditions include:

Coupling Reaction

The final step involves coupling the brominated benzamide with the benzothiophene moiety to form the target compound. This reaction is generally carried out under controlled conditions to optimize yield and purity:

  • Solvent : Dimethylformamide (DMF) is commonly used.
  • Base : Potassium carbonate (K₂CO₃) aids in facilitating the coupling reaction.
  • Reaction Conditions :
    • Room temperature for extended periods (e.g., 17 hours).
    • Alternatively, microwave-assisted synthesis at elevated temperatures (e.g., 90 °C for 15 minutes) can significantly reduce reaction time.

Industrial Optimization

For large-scale production, continuous flow reactors or automated synthesis platforms are utilized. These systems allow precise control over reaction parameters such as temperature, pressure, and reagent concentration, enhancing both yield and purity.

Reaction Conditions Summary Table

Step Reagents & Conditions Yield (%)
Cyclocondensation Methyl thioglycolate + nitrobenzonitrile; NaOMe/Et₃N; DMSO; 100 °C or microwaves at 130 °C ~94–95
Deaminative Bromination tert-BuONO + CuBr₂; MeCN; RT High
Benzamide Bromination Br₂ + AcOH + NaOAc; 55 °C; 48 h Moderate
Coupling Reaction K₂CO₃ + DMF; RT (17 h) or microwaves (90 °C; 15 min) High

Notes on Reaction Efficiency

  • Microwave-assisted synthesis significantly reduces reaction times compared to traditional heating methods while maintaining high yields.
  • The choice of solvent and base plays a critical role in optimizing reaction kinetics and minimizing side reactions.
  • Industrial-scale synthesis benefits from automated systems that enhance reproducibility and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the benzamide position serves as a primary site for nucleophilic substitution. Common nucleophiles include amines, thiols, and alkoxides:

Reaction TypeConditionsProductsYield (%)Key ObservationsSource
Amine substitutionEthanol, 80°C, 12 hN-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-amino-benzamide65–78%Ethylenediamine reacts regioselectively at the bromine site.
Thiol substitutionDMF, K₂CO₃, 60°C, 6 h2-(Methylthio)-N-[2-(3-methyl-1-biazothiophen-2-yl)ethyl]benzamide72%Enhanced solubility in polar aprotic solvents accelerates reactivity.
  • Mechanistic Insight : The reaction proceeds via an SN2 pathway, facilitated by the electron-withdrawing benzamide group polarizing the C–Br bond.

Oxidation Reactions

The benzothiophene ring undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductYield (%)Notes
H₂O₂/CH₃COOH50°C, 3 hBenzothiophene sulfoxide derivative58%Selective oxidation at the sulfur atom without ring cleavage.
KMnO₄ (acidic)70°C, 2 h3-Methylbenzoic acid thiophene fragment40%Harsh conditions lead to ring degradation.

Cyclization Reactions

The ethylenediamine-linked benzothiophene moiety enables intramolecular cyclization:

ReagentConditionsProductApplication
POCl₃Toluene, reflux, 8 hThiazolo[5,4-b]benzothiophene derivativePotential kinase inhibitor scaffold
  • Key Finding : Cyclization generates fused heterocycles with enhanced bioactivity, as demonstrated in anti-tubercular studies .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalystConditionsProductYield (%)
Suzuki couplingPd(PPh₃)₄DME/H₂O, 90°C, 24 hBiaryl-substituted benzamide68%
Buchwald–Hartwig aminationPd₂(dba)₃/XantphosToluene, 110°C, 18 hN-aryl derivatives75%

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsProductYield (%)Notes
6M HCl, reflux, 4 h2-Bromobenzoic acid + 2-(3-methylbenzothiophen-2-yl)ethylamine85%Quantitative cleavage of the amide bond.
NaOH (aq.), 100°C, 2 hSame as above90%Faster kinetics in basic media.

Comparative Reactivity Data

ReactionPreferred SolventOptimal Temp (°C)Catalytic System
SubstitutionDMF60–80Base (K₂CO₃)
Suzuki couplingDME/H₂O90Pd(PPh₃)₄
OxidationCH₃COOH50H₂O₂

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Several studies have indicated that compounds related to 2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide exhibit significant antimicrobial properties. For instance, derivatives of benzothiophene have been shown to possess antibacterial activity against various strains of bacteria, including Escherichia coli. The minimum inhibitory concentration (MIC) values for some related compounds suggest effective antibacterial activity, making them potential candidates for antibiotic development .

Anticancer Properties
Research into the anticancer properties of benzothiophene derivatives has revealed promising results. Compounds with similar structural motifs have been identified as having antiproliferative effects on cancer cell lines. For example, certain derivatives demonstrated significant cytotoxicity against breast cancer cells, indicating that this compound may also exhibit similar properties and could be further explored as a potential anticancer agent .

Organic Synthesis Applications

Synthesis of Complex Molecules
The compound serves as a valuable intermediate in organic synthesis. It can be utilized in various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is instrumental in forming carbon-carbon bonds. This application is particularly relevant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Catalysis
The compound can also play a role in catalyzed reactions involving palladium or nickel catalysts. These reactions are essential for constructing complex molecular architectures and can lead to the development of new materials with specific properties .

Materials Science Applications

Organic Light Emitting Diodes (OLEDs)
Recent advancements have shown that compounds similar to this compound can be incorporated into organic light-emitting diodes (OLEDs). The unique electronic properties of benzothiophene derivatives make them suitable for use in optoelectronic devices, contributing to the development of efficient light-emitting materials .

Case Study 1: Antibacterial Activity

A study investigating the antibacterial efficacy of benzothiophene derivatives found that a specific derivative exhibited an MIC of 50 mg/mL against E. coli. This finding supports the potential application of this compound in developing new antibacterial agents .

Case Study 2: Anticancer Screening

Another investigation focused on the antiproliferative effects of various benzothiophene derivatives on cancer cell lines. The results indicated that certain compounds significantly inhibited cell growth, suggesting that this compound could be a candidate for further anticancer studies .

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiophene moiety could play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents/Modifications Key Properties
Target Compound Benzamide + Benzothiophene 2-Br, 3-Me-benzothiophene ethyl High lipophilicity, potential CNS activity
2-Bromo-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide Benzamide + Tetrahydrobenzothiophene 3-CN, tetrahydro ring Enhanced solubility, possible kinase inhibition
2-[(1-Benzyl-1H-benzimidazol-2-yl)thio]-N′-[(E)-(2-bromophenyl)methylidene]acetohydrazide Hydrazide + Benzimidazole Bromophenyl, benzimidazole-thio Chelation capacity, antimicrobial activity
N-(Benzo[d]thiazol-2-yl)benzamide Benzamide + Benzothiazole Benzothiazole ring Fluorescence, metal-binding properties
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Halogenated benzamide Cl, F, CF3, Br Metabolic stability, antiviral potential
Key Observations :
  • Heterocyclic Systems: The benzothiophene in the target compound provides a planar, sulfur-containing aromatic system, distinct from benzimidazole () or benzothiazole (). Benzothiophene’s lower basicity compared to benzimidazole may reduce hydrogen-bonding interactions but enhance membrane permeability .
  • Substituent Effects: Bromine at the ortho position (target compound and ) increases steric hindrance and electronic withdrawal, which may hinder enzymatic degradation. In contrast, trifluoromethyl groups () enhance metabolic stability and lipophilicity . The 3-methyl group on benzothiophene (target compound) vs. 3-cyano in : Methyl offers steric bulk without strong electronic effects, whereas cyano (-CN) increases polarity and may engage in dipole interactions .
Key Insights :
  • The target compound’s benzothiophene ethyl group aligns with patented isoxazole/thiazole derivatives () designed for cancer and viral infection treatments, suggesting shared SAR principles (e.g., sulfur-containing heterocycles enhance target engagement) .
  • Bromine substitution is recurrent in antiviral agents (), implying the target compound may exhibit similar activity via halogen bonding with viral proteases .

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}BrN\O
  • Molecular Weight : 328.23 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from the structure.

Pharmacological Potential

Research indicates that compounds containing benzothiophene and benzamide moieties often exhibit a wide range of biological activities, including:

  • Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, benzothiophene derivatives have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Antimicrobial Activity : The benzamide structure is known for its antibacterial properties. Preliminary studies suggest that derivatives of this compound may exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the following structural features:

  • Bromine Substitution : The presence of bromine may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
  • Benzothiophene Ring : This moiety is often associated with various pharmacological effects, including anti-inflammatory and analgesic activities.
  • Ethyl Side Chain : The side chain length and branching can affect binding affinity to biological targets, influencing overall potency.

Anticancer Studies

In a study published in Pharmacology Reports, researchers synthesized several benzothiophene derivatives and evaluated their anticancer properties. One derivative showed an IC50_{50} value of 15 µM against human breast cancer cells, indicating significant cytotoxicity compared to control groups .

Antimicrobial Studies

A recent investigation into the antimicrobial properties of benzamide derivatives revealed that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50_{50} = 15 µM (breast cancer)Pharmacology Reports
AntimicrobialMIC = 32 µg/mL (S. aureus)Recent Investigation

Structure-Activity Relationship Insights

Structural FeatureInfluence on Activity
Bromine SubstitutionEnhances lipophilicity
Benzothiophene MoietyAssociated with anti-inflammatory effects
Ethyl Side ChainAffects binding affinity

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